molecular formula C9H10N2S B2486561 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole CAS No. 28142-85-0

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole

Cat. No.: B2486561
CAS No.: 28142-85-0
M. Wt: 178.25
InChI Key: CHBSNIJSWRBGHR-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole and its derivatives have been synthesized using various methods. For instance, Vovk et al. (2010) demonstrated the synthesis of similar compounds, including pyrroles and thiazoles, through a multi-step process starting from commercially available anilines (Vovk, Pinchuk, Tolmachov, & Gakh, 2010). Kharitonova et al. (2014) also explored reactions involving dimethyl pyrroles leading to the formation of thiazole derivatives (Kharitonova, Solomentseva, Golubtsov, & Mironov, 2014).

Biological Activities

Molecular Structure and Behavior

  • Studies like those by Kaczor et al. (2006) have explored the conformational behavior of similar compounds, providing insights into their molecular structures and behaviors in different conditions (Kaczor, Pinho e Melo, Soares, & Fausto, 2006).

Applications in Organic Synthesis

  • Compounds related to this compound are used in the synthesis of various heterocyclic compounds, as demonstrated by Sutcliffe et al. (2000) in their work on cycloadditions to pyrrolo[1,2-c]thiazoles (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Potential Anticancer and Antimicrobial Agents

  • The derivatives of this compound have shown promise as anticancer and antimicrobial agents. Joshi et al. (2008) synthesized pyrrol-1-yl benzoic acid hydrazide analogs, including thiazole derivatives, which exhibited antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-7-3-4-8(2)11(7)9-10-5-6-12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBSNIJSWRBGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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